2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol
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Overview
Description
2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol is a chiral compound with significant importance in various fields of scientific research. This compound features a fluorine atom on the phenol ring and an amino group attached to a hydroxypropyl side chain. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts to achieve high enantioselectivity. The reaction conditions often include controlled temperatures and specific solvents to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale asymmetric synthesis using advanced catalytic systems. The process is designed to be scalable and cost-effective while maintaining high enantioselectivity and yield. Techniques such as continuous flow synthesis may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as its role in inhibiting specific enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.
2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-bromophenol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol imparts unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its chloro and bromo analogs .
Properties
Molecular Formula |
C9H12FNO2 |
---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-5,8,12-13H,11H2,1H3/t5-,8-/m0/s1 |
InChI Key |
MLCWAEBPINQEFA-XNCJUZBTSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C(=CC=C1)F)O)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)F)O)N)O |
Origin of Product |
United States |
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